5,6-Dihydro-2H-pyran-3-carbaldehyde
Overview
Description
5,6-Dihydro-2H-pyran-3-carbaldehyde is a chemical compound that is part of the dihydropyran family, characterized by a six-membered oxygen-containing heterocycle. The compound features an aldehyde functional group attached to the third carbon of the dihydropyran ring. This structure makes it a versatile intermediate for various chemical syntheses, particularly in the creation of heterocyclic compounds with potential pharmacological activities.
Synthesis Analysis
The synthesis of dihydropyran derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related pyrazine dicarbaldehydes involves a two-step process starting from dimethylpyrazines, which are transformed into distyryl derivatives and then oxidized using a tandem system of osmium tetroxide/periodate ions . Similarly, the synthesis of 5,6-dihydro-2-oxo-2H-pyran derivatives is reported to occur as by-products in Knoevenagel condensations of α,β ethylenic aldehydes with the dimethyl ester of isopropylidenemalonic acid .
Molecular Structure Analysis
The molecular structure of dihydropyran derivatives can be elucidated using techniques such as X-ray diffraction analysis. For example, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was determined using this method, revealing the spatial arrangement of the atoms within the molecule . Similarly, the optimized molecular structure and vibrational frequencies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated both experimentally and theoretically, providing insights into the stability and charge transfer within the molecule .
Chemical Reactions Analysis
Dihydropyran derivatives can undergo various chemical reactions, including cycloisomerization and acetalisation, as demonstrated in the tandem reactions of 6-phenylethynylpyrimidine-5-carbaldehydes with alcohols, leading to the regioselective synthesis of furo and pyrano pyrimidine cores . Additionally, the reaction of sulfur-containing dihydropyran derivatives with alcohols can lead to unexpected isomerization, resulting in a mixture of diastereoisomeric acetals .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyran derivatives can vary significantly depending on their specific substituents and functional groups. Photophysical studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde in different solvents revealed variations in extinction coefficients and quantum yield, indicating the influence of solvent polarity on the compound's properties . The molecular electrostatic potential map of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde showed regions of negative and positive electrostatic potential, suggesting possible sites for electrophilic and nucleophilic attacks, respectively .
Scientific Research Applications
Antimicrobial and Antiseptic Properties
- 5,6-Dihydro-2H-pyran derivatives have shown bacteriostatic effects and are known as strong and safe antiseptics. These derivatives, when reacted with alcohols, can lead to new potentially biologically active derivatives (Keiko et al., 2008).
Insecticidal/Fungicidal/Acaricidal Screening
- Derivatives of 5,6-Dihydro-2H-pyran-3-carboxaldehyde have been synthesized and tested for insecticidal, fungicidal, and acaricidal properties. Notably, the methylester of these derivatives exhibits a significant knock-down effect against the fruit fly Drosophila melanogaster (Spreitzer et al., 1990).
Polymer Synthesis
- 5,6-Dihydro-2H-pyran derivatives are used in polymer synthesis, particularly in the oxidation and polyaddition processes to form various polymeric compounds (Maślińska-Solich et al., 1995).
Antioxidant and Antihyperglycemic Agents
- Certain coumarin derivatives containing pyrazole and indenone rings, synthesized using 5,6-Dihydro-2H-pyran derivatives, have shown potent antioxidant and antihyperglycemic properties (Kenchappa et al., 2017).
Quantum-Chemical Studies
- Quantum-chemical studies have been conducted on derivatives of 5,6-Dihydro-2H-pyran-2-carbaldehyde, providing insights into the disproportionation mechanisms in reactions like the Cannizzaro reaction (Kovalskyi et al., 2014).
Chelation of Metal Ions
- Macrocyclic N4 ligands derived from 5,6-Dihydro-2H-pyran-5-carbaldehyde derivatives have been shown to effectively chelate nickel(II) ions (Hanke et al., 1982).
Cytotoxicity and MMP Inhibition
- Studies on the cytotoxicity and matrix metalloproteinase inhibition of 5,6-Dihydro-2H-pyran-3-carbonitriles have revealed significant results, especially in relation to cancer research (Ignatovich et al., 2015).
Safety And Hazards
5,6-Dihydro-2H-pyran-3-carbaldehyde is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
3,6-dihydro-2H-pyran-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-4-6-2-1-3-8-5-6/h2,4H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXCKEHBMLDWET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10158581 | |
Record name | 5,6-Dihydro-2H-pyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10158581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-2H-pyran-3-carbaldehyde | |
CAS RN |
13417-49-7 | |
Record name | 5,6-Dihydro-2H-pyran-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13417-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dihydro-2H-pyran-3-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013417497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6-Dihydro-2H-pyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10158581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dihydro-2H-pyran-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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